2-{[4-METHYL-5-(2-PHENYL-4-QUINOLYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE
Beschreibung
2-{[4-Methyl-5-(2-phenyl-4-quinolyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a methyl group, a 2-phenylquinoline moiety, and a sulfanyl acetamide side chain. Its synthesis likely involves nucleophilic substitution or thiol-alkylation reactions, common in triazole derivatives .
Eigenschaften
IUPAC Name |
2-[[4-methyl-5-(2-phenylquinolin-4-yl)-1,2,4-triazol-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5OS/c1-25-19(23-24-20(25)27-12-18(21)26)15-11-17(13-7-3-2-4-8-13)22-16-10-6-5-9-14(15)16/h2-11H,12H2,1H3,(H2,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQUNTVHYODFHJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)N)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-METHYL-5-(2-PHENYL-4-QUINOLYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve optimization of the laboratory-scale synthesis to larger scales, ensuring cost-effectiveness and efficiency. This often includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to maintain consistency in the product .
Analyse Chemischer Reaktionen
Types of Reactions
2-{[4-METHYL-5-(2-PHENYL-4-QUINOLYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially modifying its activity.
Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s properties
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a quinoline derivative with additional oxygen-containing functional groups, while substitution could introduce new aromatic or aliphatic groups .
Wissenschaftliche Forschungsanwendungen
2-{[4-METHYL-5-(2-PHENYL-4-QUINOLYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of various diseases.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions .
Wirkmechanismus
The mechanism of action of 2-{[4-METHYL-5-(2-PHENYL-4-QUINOLYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The quinoline and triazole moieties are known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. This can lead to a range of biological effects, depending on the specific targets involved .
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Structural Features
The compound’s key differentiator is the 2-phenylquinoline group at position 5 of the triazole ring, contrasting with analogs bearing pyridinyl (e.g., compounds 6a–6c in ), thiophenyl (), or benzene-dicarbonitrile () substituents. The quinoline moiety’s extended aromatic system may enhance lipophilicity and binding affinity compared to smaller heterocycles.
Spectral Characterization
1H-NMR and 13C-NMR data for analogs (e.g., 6a–6c) confirm the triazole-thioether linkage (~δ 3.5–4.0 ppm for SCH2) and acetamide NH2 signals (~δ 6.5–7.5 ppm). The target compound’s quinoline protons would likely resonate downfield (δ 7.5–9.0 ppm), as seen in related heteroaromatic systems . IR spectra would show N–H stretching (~3300 cm⁻¹) and C=O vibrations (~1670 cm⁻¹) .
Biologische Aktivität
2-{[4-Methyl-5-(2-Phenyl-4-Quinoyl)-4H-1,2,4-Triazol-3-Yl]Sulfanyl}Acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews its biological activity, including cytotoxic effects, mechanisms of action, and structure-activity relationships (SAR) based on various studies.
Chemical Structure
The compound features a triazole ring linked to a quinoline moiety and a sulfanyl acetamide group. This unique structure is believed to contribute to its biological properties.
Anticancer Properties
Research indicates that derivatives of triazole compounds exhibit significant anticancer activity. For instance, studies have shown that related triazole derivatives can inhibit cell growth across various cancer cell lines, including:
- HCT116 (colon cancer)
- MCF-7 (breast cancer)
- A549 (lung cancer)
Table 1 summarizes the cytotoxic effects observed in different studies:
| Compound | Cell Line | IC50 (μg/mL) | Reference |
|---|---|---|---|
| Triazole Derivative A | HCT116 | 3.29 | |
| Triazole Derivative B | MCF-7 | 0.28 | |
| Triazole Derivative C | A549 | 10.79 |
The mechanism by which 2-{[4-Methyl-5-(2-Phenyl-4-Quinoyl)-4H-1,2,4-Triazol-3-Yl]Sulfanyl}Acetamide exerts its anticancer effects may involve:
- Inhibition of Tubulin Polymerization : Studies suggest that triazole compounds can bind to tubulin, disrupting microtubule formation and leading to cell cycle arrest.
- Induction of Apoptosis : Activation of caspases has been observed, indicating that these compounds may trigger programmed cell death in cancer cells.
- Targeting Kinases : Some derivatives have shown the ability to inhibit kinase pathways involved in cell proliferation and survival.
Structure-Activity Relationship (SAR)
The biological activity of triazole derivatives is highly dependent on their structural features. Modifications at specific positions on the triazole ring or the quinoline moiety can enhance or diminish their anticancer properties. For example:
- Substituents like trifluoromethyl groups have been associated with increased potency.
- The presence of phenyl groups in certain positions has also been linked to improved biological activity.
Case Studies
Several case studies have documented the efficacy of triazole derivatives in preclinical settings:
- Study on MCF-7 Cells : A derivative exhibited an IC50 value significantly lower than doxorubicin, suggesting superior efficacy against breast cancer cells.
- In Vivo Studies : Animal models treated with triazole compounds showed reduced tumor growth compared to control groups.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
